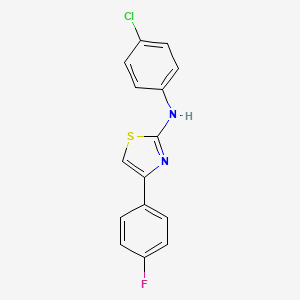![molecular formula C19H14FN3O B12122077 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine est un composé hétérocyclique appartenant à la famille des pyrazolo[1,5-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole fusionné à un cycle pyrimidine, avec divers substituants tels qu'un groupe fluorophényle, un groupe méthyle et un groupe phényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante consiste en la cyclisation de dérivés d'hydrazine appropriés avec des β-dicétones ou des β-cétoesters en conditions acides ou basiques. Les conditions réactionnelles comprennent souvent:
Solvants: Ethanol, méthanol ou acétonitrile.
Catalyseurs: Catalyseurs acides tels que l'acide chlorhydrique ou l'acide sulfurique, ou catalyseurs basiques tels que l'hydroxyde de sodium.
Température: Les réactions sont généralement effectuées à des températures de reflux.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorophényle, en utilisant des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans l'éthanol.
Substitution: Méthylate de sodium dans le méthanol.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués, qui peuvent être caractérisés plus avant à l'aide de techniques telles que la RMN, l'IR et la spectrométrie de masse.
Applications de la recherche scientifique
La 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie: Enquête sur son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies neurodégénératives et des affections inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine implique son interaction avec diverses cibles moléculaires et voies:
Cibles moléculaires: Le composé peut interagir avec des enzymes, des récepteurs et des canaux ioniques, modulant leur activité.
Voies impliquées: Il peut influencer les voies de signalisation telles que la voie NF-κB, conduisant à des effets anti-inflammatoires, ou la voie apoptotique, contribuant à ses propriétés anticancéreuses.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptotic pathway, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-oxo-5-(4-chlorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine
- 7-oxo-5-(4-bromophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine
- 7-oxo-5-(4-méthoxyphényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine
Unicité
La 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine est unique en raison de la présence du groupe fluorophényle, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'atome de fluor peut améliorer la stabilité, la lipophilie et la capacité du composé à former des liaisons hydrogène, ce qui en fait un échafaudage précieux dans la conception et le développement de médicaments.
Ce survol détaillé fournit une compréhension complète de la 7-oxo-5-(4-fluorophényl)-2-méthyl-3-phénylpyrazolo[1,5-a]pyrimidine, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C19H14FN3O |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H14FN3O/c1-12-18(14-5-3-2-4-6-14)19-21-16(11-17(24)23(19)22-12)13-7-9-15(20)10-8-13/h2-11,22H,1H3 |
Clé InChI |
JZUKGQOCNQXYSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


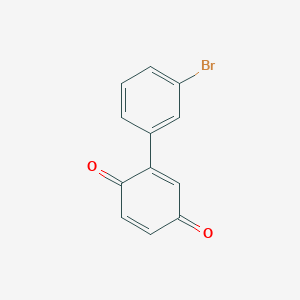
![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)
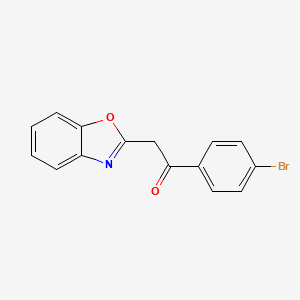

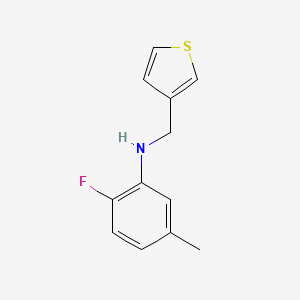

![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)
![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
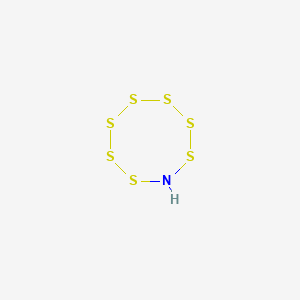
![(5Z)-5-(2,4-dimethoxybenzylidene)-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122038.png)
